An In-Depth Technical Guide to 7-amino-4-methyl-2H-1,4-benzoxazine: Structure, Properties, and Scientific Context
An In-Depth Technical Guide to 7-amino-4-methyl-2H-1,4-benzoxazine: Structure, Properties, and Scientific Context
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a detailed exploration of 7-amino-4-methyl-2H-1,4-benzoxazine, a heterocyclic compound of interest in medicinal chemistry and materials science. It is important to note that, as of the latest literature review, this specific molecule appears to be a novel or not extensively characterized compound. Therefore, this document will provide a comprehensive overview of the broader 2H-1,4-benzoxazine scaffold, including its synthesis, properties, and applications, while also presenting a scientifically grounded, hypothetical framework for the specific attributes of 7-amino-4-methyl-2H-1,4-benzoxazine. This approach is intended to equip researchers with the foundational knowledge and theoretical insights necessary to explore this and related molecules.
Introduction to the 1,4-Benzoxazine Scaffold
The 1,4-benzoxazine ring system, a fusion of a benzene ring and a 1,4-oxazine ring, is a privileged scaffold in drug discovery and polymer chemistry.[1] Derivatives of this core structure exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] In the realm of materials science, benzoxazine monomers are precursors to polybenzoxazine resins, a class of high-performance thermosetting polymers with exceptional thermal and mechanical stability.[4][5]
The versatility of the 1,4-benzoxazine scaffold stems from its tunable electronic properties and the synthetic accessibility that allows for the introduction of various functional groups at multiple positions on the bicyclic system. This guide will focus on the specific, yet underexplored, derivative: 7-amino-4-methyl-2H-1,4-benzoxazine.
Chemical Structure and Inferred Properties of 7-amino-4-methyl-2H-1,4-benzoxazine
The chemical structure of 7-amino-4-methyl-2H-1,4-benzoxazine is characterized by a 1,4-benzoxazine core with an amino group at the 7-position and a methyl group on the nitrogen at the 4-position.
Molecular Formula: C₉H₁₂N₂O
Molecular Weight: 164.21 g/mol
Key Structural Features:
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1,4-Benzoxazine Core: A bicyclic heteroaromatic system.
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7-Amino Group: A primary aromatic amine that can act as a hydrogen bond donor and a site for further functionalization.
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4-Methyl Group: A small alkyl substituent on the nitrogen atom of the oxazine ring.
Based on this structure, several physicochemical properties can be inferred:
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Basicity: The presence of the aromatic amino group and the nitrogen atom in the oxazine ring suggests the compound will exhibit basic properties.
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Solubility: The amino group may impart some polarity, suggesting potential solubility in polar organic solvents.
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Reactivity: The aromatic amine can undergo typical reactions such as diazotization and acylation, providing a handle for creating derivatives.[6] The benzoxazine ring itself can undergo ring-opening polymerization under thermal or catalytic conditions.[4][7]
Proposed Synthesis of 7-amino-4-methyl-2H-1,4-benzoxazine: A Hypothetical Protocol
Experimental Workflow: Proposed Synthesis
Caption: Proposed synthetic workflow for 7-amino-4-methyl-2H-1,4-benzoxazine.
Detailed Step-by-Step Methodology:
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Step 1: Nitration of 4-Aminophenol.
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Rationale: Introduction of a nitro group ortho to the hydroxyl group is a common strategy in benzoxazine precursor synthesis.
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Protocol: To a cooled solution of 4-aminophenol in concentrated sulfuric acid, a nitrating mixture (concentrated nitric acid in sulfuric acid) is added dropwise while maintaining a low temperature. The reaction mixture is then carefully poured onto ice, and the precipitated 4-amino-2-nitrophenol is collected by filtration, washed, and dried.
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Step 2: N-Methylation of 4-Amino-2-nitrophenol.
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Rationale: Introduction of the methyl group onto the exocyclic amino group.
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Protocol: 4-Amino-2-nitrophenol is dissolved in a suitable polar aprotic solvent (e.g., acetone or DMF) with a base such as potassium carbonate. Methyl iodide is added, and the mixture is stirred, possibly with heating, until the reaction is complete (monitored by TLC). The product, 4-(methylamino)-2-nitrophenol, is isolated after workup and purification.
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Step 3: Reduction of the Nitro Group.
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Rationale: Conversion of the nitro group to a primary amine, which is a key step for the subsequent cyclization to form the oxazine ring.
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Protocol: 4-(Methylamino)-2-nitrophenol is dissolved in a suitable solvent like ethanol or ethyl acetate, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation with hydrogen gas until the reduction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield 2-amino-4-(methylamino)phenol.
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Step 4: Oxazine Ring Formation (Cyclization).
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Rationale: Formation of the 1,4-oxazine ring through condensation of the ortho-aminophenol with a two-carbon electrophile.
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Protocol: 2-Amino-4-(methylamino)phenol is reacted with a suitable two-carbon synthon, such as chloroacetaldehyde or a protected equivalent, in the presence of a base. The reaction likely proceeds via an initial N-alkylation of the more nucleophilic secondary amine followed by an intramolecular cyclization of the primary amine onto the aldehyde (or its equivalent) and subsequent dehydration to form the 2H-1,4-benzoxazine ring. Purification by column chromatography would likely be required to isolate the final product, 7-amino-4-methyl-2H-1,4-benzoxazine.
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Characterization and Spectroscopic Analysis
The structural confirmation of the synthesized 7-amino-4-methyl-2H-1,4-benzoxazine would rely on a combination of standard spectroscopic techniques.
Expected Spectroscopic Data
| Technique | Expected Key Signals |
| ¹H NMR | - Aromatic protons on the benzene ring (distinct splitting pattern).- Methylene protons of the oxazine ring.- N-methyl protons (singlet).- NH₂ protons of the amino group (broad singlet). |
| ¹³C NMR | - Aromatic carbons with distinct shifts due to the amino and oxygen substituents.- Methylene carbon of the oxazine ring.- N-methyl carbon. |
| FT-IR | - N-H stretching vibrations of the primary amine (typically two bands).- C-N stretching vibrations.- C-O-C stretching of the oxazine ring.- Aromatic C-H and C=C stretching. |
| Mass Spec. | - Molecular ion peak corresponding to the molecular weight of the compound. |
Potential Applications and Future Research Directions
Given the diverse biological activities of other 1,4-benzoxazine derivatives, 7-amino-4-methyl-2H-1,4-benzoxazine represents a promising scaffold for further investigation.
Drug Discovery
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Antimicrobial Agents: Many benzoxazine derivatives have shown potent antibacterial and antifungal activities.[2] The presence of the amino group at the 7-position could be crucial for interaction with biological targets.
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Anti-inflammatory Agents: The 1,4-benzoxazine core is found in molecules with anti-inflammatory properties.[3]
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Neuroprotective Agents: Certain derivatives have been investigated for their potential in treating neurodegenerative diseases.[3]
Materials Science
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Monomer for Polybenzoxazines: The benzoxazine ring allows for thermal ring-opening polymerization to form polybenzoxazines. The amino group at the 7-position could serve as a site for cross-linking or further functionalization of the resulting polymer, potentially leading to materials with tailored properties such as improved thermal stability or flame retardancy.[4][10]
Logical Flow for Future Research
Sources
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